2-(2-Bromopropyl)-5-chloropyridine
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Overview
Description
2-(2-Bromopropyl)-5-chloropyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom attached to a propyl group and a chlorine atom attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromopropyl)-5-chloropyridine typically involves the bromination of 2-propyl-5-chloropyridine. This can be achieved by reacting 2-propyl-5-chloropyridine with bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromopropyl)-5-chloropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: The pyridine ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, or alkoxy derivatives of 2-propyl-5-chloropyridine.
Elimination Reactions: The major product is 2-propyl-5-chloropyridine with a double bond in the propyl chain.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the pyridine ring.
Scientific Research Applications
2-(2-Bromopropyl)-5-chloropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of halogenated pyridines on biological systems.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Bromopropyl)-5-chloropyridine involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromopropane: A halogenated hydrocarbon with similar reactivity but lacking the pyridine ring.
5-Chloropyridine: A simpler pyridine derivative with only a chlorine substituent.
2-(2-Bromopropyl)pyridine: A compound similar to 2-(2-Bromopropyl)-5-chloropyridine but without the chlorine atom.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and potential for diverse chemical transformations. The combination of these halogens with the pyridine ring makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H9BrClN |
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Molecular Weight |
234.52 g/mol |
IUPAC Name |
2-(2-bromopropyl)-5-chloropyridine |
InChI |
InChI=1S/C8H9BrClN/c1-6(9)4-8-3-2-7(10)5-11-8/h2-3,5-6H,4H2,1H3 |
InChI Key |
VCLYJQHMRFBRCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NC=C(C=C1)Cl)Br |
Origin of Product |
United States |
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